3-bromo-N-(furan-2-ylmethyl)-4-methylaniline
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Overview
Description
3-Bromo-N-(furan-2-ylmethyl)-4-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom at the third position, a furan-2-ylmethyl group attached to the nitrogen atom, and a methyl group at the fourth position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline typically involves the following steps:
Bromination: The starting material, 4-methylaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the third position.
Furan-2-ylmethylation: The brominated intermediate is then reacted with furan-2-ylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(furan-2-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (K2CO3, NaOH)
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives
Reduction: Dehalogenated products, reduced aniline derivatives
Substitution: Substituted aniline derivatives with various functional groups
Scientific Research Applications
3-Bromo-N-(furan-2-ylmethyl)-4-methylaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan-2-ylmethyl group and bromine atom can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(furan-2-ylmethyl)benzamide
- 3-Bromo-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide
Uniqueness
3-Bromo-N-(furan-2-ylmethyl)-4-methylaniline is unique due to the presence of both the furan-2-ylmethyl group and the methyl group on the aniline ring. This combination of substituents can result in distinct chemical and biological properties compared to other similar compounds. For example, the methyl group can influence the compound’s lipophilicity and electronic properties, while the furan-2-ylmethyl group can affect its binding interactions with biological targets.
Properties
Molecular Formula |
C12H12BrNO |
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Molecular Weight |
266.13 g/mol |
IUPAC Name |
3-bromo-N-(furan-2-ylmethyl)-4-methylaniline |
InChI |
InChI=1S/C12H12BrNO/c1-9-4-5-10(7-12(9)13)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3 |
InChI Key |
UZMNSHKVNQNEFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CO2)Br |
Origin of Product |
United States |
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